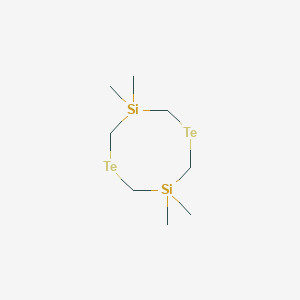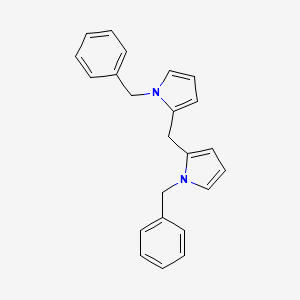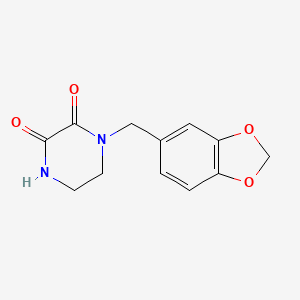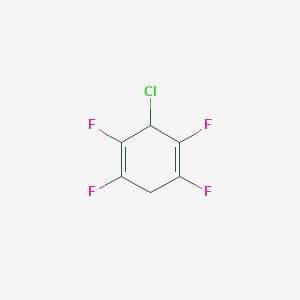![molecular formula C20H13Cl4N3O5 B12624021 3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine-2,5-dione scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 3,4-dichlorophenyl derivatives with pyrrolidine-2,5-dione under specific conditions. The reaction often requires the presence of a hydroxyimino group to facilitate the formation of the desired compound. Common reagents used in this synthesis include various chlorinated phenyl compounds and pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to manage the reactivity of the intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Aplicaciones Científicas De Investigación
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
3,3’-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione] is unique due to the presence of two dichlorophenyl groups, which enhance its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds, providing it with unique properties and applications in various fields.
Propiedades
Fórmula molecular |
C20H13Cl4N3O5 |
|---|---|
Peso molecular |
517.1 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H13Cl4N3O5/c21-11-3-1-9(5-13(11)23)25-17(28)7-15(19(25)30)27(32)16-8-18(29)26(20(16)31)10-2-4-12(22)14(24)6-10/h1-6,15-16,32H,7-8H2 |
Clave InChI |
CTINQXPIMFURQT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)N(C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)




![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)

